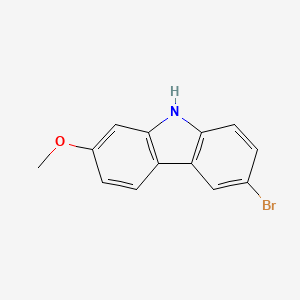
6-Bromo-2-methoxy-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-2-メトキシ-9H-カルバゾールは、分子式がC13H10BrNO、分子量が276.13 g/molの有機化合物です 。カルバゾールの誘導体であり、カルバゾールは窒素を含む複素環式芳香族化合物です。 この化合物は、カルバゾール環の6位に臭素原子、2位にメトキシ基が存在することで特徴付けられます .
準備方法
合成経路および反応条件
6-ブロモ-2-メトキシ-9H-カルバゾールの合成は、一般的に2-メトキシ-9H-カルバゾールの臭素化を含みます。 一般的な方法の1つは、2-メトキシ-9H-カルバゾールと臭素を、酢酸またはクロロホルムなどの適切な溶媒の存在下で反応させることです 。この反応は通常、室温またはわずかに高温で行われ、完全な臭素化が確実に行われます。
工業生産方法
6-ブロモ-2-メトキシ-9H-カルバゾールの工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。 このプロセスは、より高い収率と純度を実現するために最適化され、自動反応器と反応条件の精密な制御が用いられることがよくあります .
化学反応の分析
反応の種類
6-ブロモ-2-メトキシ-9H-カルバゾールは、さまざまな化学反応を起こします。これには以下が含まれます。
置換反応: 臭素原子は、求核置換反応によって他の置換基と置き換えることができます。
酸化反応: この化合物は、酸化されてさまざまな酸化生成物を生成することができます。
一般的な試薬および条件
置換: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤があります。これらの反応は通常、ジメチルスルホキシド (DMSO) やジメチルホルムアミド (DMF) などの極性溶媒中で高温で行われます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤が、酸性または塩基性条件下で使用されます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が、無水条件下で使用されます.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、求核置換はさまざまな置換カルバゾールを生成することができ、酸化はカルバゾールキノンを生成することができます .
科学研究における用途
6-ブロモ-2-メトキシ-9H-カルバゾールは、科学研究において幅広い用途があります。
科学的研究の応用
6-Bromo-2-methoxy-9H-carbazole has a wide range of applications in scientific research:
作用機序
6-ブロモ-2-メトキシ-9H-カルバゾールの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、酸化および還元反応を起こすことができ、細胞成分と相互作用する反応性中間体の形成につながります 。 これらの相互作用は、酵素活性の阻害や細胞シグナル伝達経路の混乱など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
2-メトキシ-9H-カルバゾール: 6位に臭素原子がありません。
6-ブロモ-9H-カルバゾール: 2位にメトキシ基がありません。
3-ブロモ-6-メトキシ-9H-カルバゾール: 臭素原子が6位ではなく3位にあります.
独自性
6-ブロモ-2-メトキシ-9H-カルバゾールは、臭素とメトキシ基の特定の位置によってユニークです。これらは、その化学反応性と生物活性に影響を与える可能性があります。 両方の置換基の存在は、有機合成における汎用性の高い中間体としての可能性と、さまざまな用途における有効性を高めることができます .
生物活性
6-Bromo-2-methoxy-9H-carbazole is a member of the carbazole family, characterized by its unique fused ring structure containing a nitrogen atom. This compound has garnered attention due to its significant biological activities, particularly in anticancer and antimicrobial applications. The molecular formula of this compound is C₁₃H₁₀BrN₁O, with a molecular weight of 276.13 g/mol. The presence of bromine and methoxy groups at specific positions enhances its reactivity and biological potential.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties . Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and C6 (glioma) cells. For instance, related compounds have shown IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL in similar studies, indicating a promising therapeutic potential against these malignancies .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study on N-substituted carbazoles revealed that certain derivatives exhibited significant cytotoxicity. For example, compounds with specific substitutions showed enhanced activity against multiple human tumor cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 5.9 |
| Compound B | C6 | 25.7 |
| Compound C | MCF-7 | 0.51 - 2.48 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity . Various carbazole derivatives have been tested for their ability to inhibit bacterial and fungal growth. Notably, compounds with methoxy and chloro groups have exhibited moderate to strong antibacterial properties against pathogens such as E. coli and S. aureus .
Comparative Analysis of Antimicrobial Efficacy
The following table summarizes the antimicrobial activities of selected carbazole derivatives:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | >400 |
| Compound E | S. aureus | >400 |
| Compound F | P. aeruginosa | 100 |
The mechanism through which this compound exerts its biological effects is an area of ongoing research. Initial findings suggest that the compound may interact with cellular components leading to apoptosis in cancer cells and disruption of microbial cell wall synthesis in bacteria . Further studies are needed to elucidate the precise pathways involved.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of carbazole derivatives. The positioning of substituents significantly influences both chemical reactivity and biological efficacy. For example, the presence of bulky groups at specific positions on the carbazole ring has been associated with enhanced neuroprotective and anticancer activities .
特性
分子式 |
C13H10BrNO |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
6-bromo-2-methoxy-9H-carbazole |
InChI |
InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |
InChIキー |
ZFKAJOPUDZBRPE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















